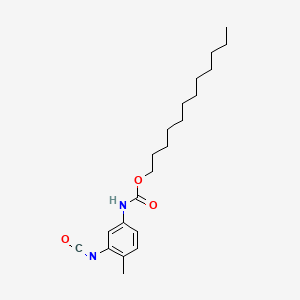

Dodecyl (3-isocyanato-4-methylphenyl)-carbamate

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dodecyl N-(3-isocyanato-4-methylphenyl)carbamate . This nomenclature reflects three key structural components:

- Dodecyl group : A 12-carbon alkyl chain (C₁₂H₂₅) attached via an oxygen atom.

- Carbamate backbone : A functional group with the formula -OC(=O)NH-.

- Aromatic substituents : A para-methyl-substituted phenyl ring with an isocyanato (-N=C=O) group at the meta position.

The structural hierarchy prioritizes the carbamate group as the parent functional group, with the dodecyl chain and substituted phenyl ring as substituents. The compound’s two-dimensional structure can be represented using the SMILES notation:

CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)N=C=O

This string encodes the dodecyl chain (12 consecutive methylene groups), the carbamate linkage (OC(=O)N), and the 3-isocyanato-4-methylphenyl moiety.

CAS Registry Numbers and Alternative Chemical Identifiers

The compound is uniquely identified by several registry numbers and database codes:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 71427-58-2 | PubChem |

| EC Number | 275-440-1 | PubChem |

| DSSTox Substance ID | DTXSID10991793 | PubChem |

| Wikidata ID | Q82981713 | PubChem |

Alternative synonyms include EINECS 275-440-1 and HBPPVBFDVNBDMA-UHFFFAOYSA-N (InChIKey). These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks.

Molecular Formula and Constitutional Isomer Considerations

The molecular formula C₂₁H₃₂N₂O₃ defines the compound’s atomic composition. Constitutional isomers—compounds sharing this formula but differing in connectivity—could arise from:

- Chain isomerism : Rearrangement of the dodecyl group into branched configurations (e.g., substituting a neododecyl chain).

- Positional isomerism : Relocation of the isocyanato group to the ortho or para positions on the phenyl ring.

- Functional group isomerism : Substitution of the carbamate group with alternative functionalities like ureas or amides, though this would typically alter the molecular formula.

For example, N-(3-isocyanato-4-methylphenyl)-2-ethylhexyl carbamate (CAS 51604-48-9) shares structural similarities but replaces the dodecyl chain with a shorter 2-ethylhexyl group (C₈H₁₇), resulting in the distinct formula C₁₇H₂₄N₂O₃. While not a constitutional isomer due to the differing formula, this compound illustrates how alkyl chain modifications impact molecular architecture.

Constitutional isomerism in carbamates is further exemplified by comparing dodecyl isocyanate (C₁₃H₂₅NO) with the subject compound. The former lacks the carbamate linkage, instead featuring an isocyanate-terminated dodecyl chain, demonstrating functional group divergence.

Structure

3D Structure

Properties

CAS No. |

71427-58-2 |

|---|---|

Molecular Formula |

C21H32N2O3 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

dodecyl N-(3-isocyanato-4-methylphenyl)carbamate |

InChI |

InChI=1S/C21H32N2O3/c1-3-4-5-6-7-8-9-10-11-12-15-26-21(25)23-19-14-13-18(2)20(16-19)22-17-24/h13-14,16H,3-12,15H2,1-2H3,(H,23,25) |

InChI Key |

HBPPVBFDVNBDMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)N=C=O |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Carbamate Intermediates and Thermal Decomposition

A widely documented approach involves a multi-step process starting from substituted phenols or amines, proceeding through carbamate intermediates, and culminating in isocyanate formation by thermal decomposition or rearrangement.

| Step | Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Formation of phenyl-N-methyl urethane from diphenyl carbonate and methylamine | 20–80 °C, liquid phase, molar ratio methylamine:diphenyl carbonate ~0.8–1:1 | Diphenyl carbonate, methylamine, tertiary amine or organotin catalyst | Phenyl-N-methyl urethane and phenol |

| 2 | Thermolysis of phenyl-N-methyl urethane to generate methyl isocyanate | 180–220 °C, 200 mmHg to atmospheric pressure | Phenyl-N-methyl urethane | Methyl isocyanate, phenol, unconverted urethane |

| 3 | Reaction of methyl isocyanate with substituted phenol or naphthol in inert organic solvent | 0–50 °C, presence of base catalyst (e.g., tertiary amine) | Methyl isocyanate, substituted phenol, organic solvent | N-methyl carbamate (target carbamate) |

This method achieves high yields (>97% molar productivity) and allows continuous operation with recycling of unreacted materials and solvents, enhancing efficiency and sustainability.

Direct Reaction of Isocyanates with Alcohols

Once the aromatic isocyanate intermediate (3-isocyanato-4-methylphenyl isocyanate) is obtained, it is reacted with dodecanol to form the target carbamate. This reaction is typically carried out under mild conditions with stirring and may use catalysts such as dibutyltin dilaurate (DBTDL) to accelerate the carbamate formation.

- Reaction temperature: 0–50 °C to avoid side reactions.

- Solvent: inert organic solvents like toluene or xylene.

- Stoichiometry: equimolar or slight excess of alcohol to isocyanate to ensure complete conversion.

Nonphosgene Methods Using Dimethyl Carbonate (DMC)

An environmentally friendly alternative involves the use of dimethyl carbonate as a carbonylation agent to synthesize carbamates without phosgene. Aromatic amines react with DMC under mild conditions (<90 °C) to form carbamates, which can be further converted to isocyanates if needed.

This method reduces toxic by-products and equipment corrosion, offering a sustainable route for carbamate synthesis.

Thermal Decomposition of Carbamates to Isocyanates

Thermal decomposition of carbamates is a key step to generate isocyanates. This process involves heating carbamate mixtures in reactors equipped for continuous operation, with careful control of temperature and pressure to suppress side reactions and maximize isocyanate yield.

- Typical temperature: 200–250 °C.

- Continuous removal of low-boiling decomposition products.

- Use of catalysts or additives to improve selectivity.

Detailed Research Findings and Data

Reaction Conditions and Catalysts

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature (carbamate formation) | 0–50 °C | Mild conditions preferred to avoid degradation |

| Temperature (thermal decomposition) | 180–220 °C | For urethane thermolysis to isocyanate |

| Pressure | Atmospheric to 200 mmHg | Controlled to optimize reaction rate |

| Catalysts | Tertiary amines, organotin compounds (e.g., DBTDL) | Enhance reaction rate and selectivity |

| Solvents | Toluene, xylene, inert organic solvents | Facilitate dissolution and reaction control |

| Molar ratios | Alcohol:isocyanate ~1:1 to 1.1:1 | Slight excess alcohol to ensure full conversion |

Yield and Purity

- Productive rate of carbamate formation >98% molar yield under optimized conditions.

- Thermal decomposition yields isocyanates with >80% selectivity depending on catalyst and temperature.

- Nonphosgene DMC method yields carbamates with 65–98% efficiency depending on amine type and conditions.

Summary Table of Preparation Routes

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step urethane thermolysis | Diphenyl carbonate, methylamine, substituted phenol | Carbamate formation → thermolysis → isocyanate reaction with alcohol | High yield, continuous process, catalyst recycling | Requires high temperature thermolysis step |

| Direct isocyanate-alcohol reaction | Aromatic isocyanate, dodecanol | Nucleophilic addition of alcohol to isocyanate | Simple, mild conditions | Requires pure isocyanate intermediate |

| Dimethyl carbonate carbonylation | Aromatic amines, DMC | Carbamate formation under mild conditions | Eco-friendly, nonphosgene | May require harsher conditions for aromatic amines |

| Thermal decomposition of carbamates | Carbamate intermediates | Heating to generate isocyanates | Continuous, scalable | High temperature, side reactions possible |

Chemical Reactions Analysis

Types of Reactions

Dodecyl (3-isocyanato-4-methylphenyl)-carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to amine derivatives.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas and carbamates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under mild conditions to form substituted products.

Major Products

The major products formed from these reactions include oxides, amine derivatives, ureas, and carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Material Science Applications

Polyurethane Production

Dodecyl (3-isocyanato-4-methylphenyl)-carbamate serves as a precursor for the synthesis of polyurethanes. Isocyanates are crucial in producing flexible and rigid foams, elastomers, and coatings. The compound's unique structure enhances the properties of polyurethane materials, such as thermal stability and mechanical strength.

Table 1: Properties of Polyurethanes Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | High |

| Elongation at Break | Moderate |

| Thermal Stability | Excellent |

| Water Resistance | Good |

Environmental Remediation

Oil Spill Cleanup

Recent studies have demonstrated that this compound can be utilized in the formation of low molecular weight organogelators for oil spill remediation. When combined with amines, this compound can gelify hydrocarbons, facilitating the cleanup process without requiring high temperatures or solvents. This method has shown effectiveness in reducing the environmental impact of oil spills by preventing the leaching of harmful substances into aquatic ecosystems .

Case Study: In Situ Gel Formation

A study simulated an oil slick scenario using 1-octadecene and demonstrated that the gel formed from dodecylamine and p-tolyl isocyanate maintained integrity down to 1 wt%. This indicates that the compound can effectively encapsulate oil spills, making it a promising candidate for environmental applications .

Pharmaceutical Applications

Drug Delivery Systems

The unique chemical properties of this compound enable its use in drug delivery systems. The compound can be incorporated into polymer matrices to create controlled-release formulations for therapeutic agents. Its compatibility with various drugs allows for the development of innovative delivery methods that enhance bioavailability and therapeutic efficacy.

Table 2: Drug Delivery Characteristics

| Characteristic | Description |

|---|---|

| Release Rate | Controlled |

| Compatibility with Drugs | High |

| Stability in Biological Media | Excellent |

Toxicological Considerations

While this compound offers numerous advantages, it is essential to consider its toxicological profile. Isocyanates are known to pose respiratory hazards and can cause sensitization upon exposure. Therefore, safety measures must be implemented during handling and application to mitigate risks associated with isocyanate exposure .

Mechanism of Action

The mechanism of action of Dodecyl (3-isocyanato-4-methylphenyl)-carbamate involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Methyl (3-hydroxyphenyl)-carbamate

Structural Differences :

Functional Implications :

Rhamnose Carbamate (Synthesized from Dodecyl Isocyanate)

Bioactivity :

- Demonstrates antifungal and pesticidal properties due to the carbamate linker , whereas the target compound’s isocyanate group may enable bioactivity through transdermal permeation enhancement (similar to ammonium carbamates in ) .

Comparison with Bioactive Carbamates

Ammonium Carbamate (CH₆N₂O₂)

Mechanism :

Substituted Phenyl-N-Methylcarbamate Insecticides

Structure-Activity Relationship (SAR) :

- Carbamate efficacy depends on substituents affecting acetylcholinesterase inhibition and metabolic stability .

- The target compound’s 3-isocyanato-4-methylphenyl group may enhance enzyme interaction compared to simpler phenyl-N-methylcarbamates, though specific data are unavailable .

Comparison with Carbamate-Functionalized Surfactants

Morpholinium Surfactants (CnMB-carb, n = 8–16)

Critical Micelle Concentration (cmc) :

Yield and Scalability :

- Limited data exist for the target compound, but its synthesis likely mirrors carbamate-forming reactions (e.g., isocyanate-alcohol coupling) .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |

|---|---|---|---|

| Dodecyl (3-isocyanato-4-methylphenyl)-carbamate | 360.49 | Isocyanate, carbamate | Surfactants, drug delivery |

| Methyl (3-hydroxyphenyl)-carbamate | 167.16 | Hydroxyl, carbamate | General use (unspecified) |

| CnMB-carb (n = 12) | ~400 (estimated) | Carbamate, morpholinium | Surfactants |

Biological Activity

Dodecyl (3-isocyanato-4-methylphenyl)-carbamate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a dodecyl chain, an isocyanate group, and a carbamate moiety, which contribute to its unique properties and biological activities.

2. Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of carbamate derivatives on various cancer cell lines. For instance, compounds with structural similarities to this compound have demonstrated cytotoxicity against hepatocellular carcinoma HepG2 cells. The results showed varying degrees of cytotoxicity with IC50 values indicating the concentration required to inhibit cell growth by 50% .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 937 |

| Other derivatives | TBD |

3. Neuroprotective Effects

Some carbamate compounds have been investigated for their neuroprotective properties in models of neurodegenerative diseases. For instance, a study on a related dimethyl carbamate found that it could prevent learning impairments induced by amyloid-beta in mice models of Alzheimer's disease . This suggests potential applications for this compound in neuroprotection.

Case Study 1: Environmental Applications

This compound has been explored for its utility in environmental clean-up applications, particularly in the formation of low molecular weight organogelators for oil spill remediation. The rapid gelation properties observed with similar compounds highlight the potential for this compound to aid in environmental management strategies .

Case Study 2: Synthesis and Characterization

The synthesis of this compound involves the reaction of dodecylamine with p-tolyl isocyanate. Characterization techniques such as NMR spectroscopy confirm the successful formation of the compound, indicating high yields and minimal leaching into aqueous environments during application .

Q & A

Q. How is Dodecyl (3-isocyanato-4-methylphenyl)-carbamate synthesized, and what are the critical reaction parameters?

The synthesis typically involves reacting 3-isocyanato-4-methylphenylamine with dodecyl alcohol or a dodecyl derivative under controlled conditions. Key parameters include:

- Catalysts : Use of bases like triethylamine or pyridine to facilitate carbamate bond formation .

- Solvents : Aprotic solvents such as 1,4-dioxane or tetrahydrofuran (THF) are preferred to avoid side reactions .

- Temperature : Reactions often proceed at 0–25°C for stereochemical control or elevated temperatures (e.g., 90°C) for accelerated kinetics .

- Stoichiometry : Molar ratios of isocyanate to alcohol (1:1) are critical to minimize unreacted intermediates .

Q. What analytical techniques are used to validate the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm functional groups and regiochemistry, with aromatic protons (δ 6.8–7.2 ppm) and carbamate carbonyl signals (δ 150–160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (360.4904 g/mol) and isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>98%) and quantifies impurities .

Q. How does the compound’s logP influence its formulation in lipid-based nanoparticles?

The high logP (predicted ~5–7 due to the dodecyl chain) enables integration into lipid nanoparticle cores. Methodological considerations include:

- Drug Loading : Hydrophobic interactions with lipid matrices (e.g., glyceryl monostearate) enhance loading efficiency .

- Stability : Crystallinity of the dodecyl chain within nanoparticles affects dissolution rates; differential scanning calorimetry (DSC) monitors phase transitions .

- In Vitro Release : Dialysis-based assays under sink conditions simulate release kinetics in physiological environments .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding mechanisms of this carbamate?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., α-glucosidase), identifying key hydrogen bonds with the carbamate carbonyl .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100+ ns, highlighting conformational flexibility of the dodecyl chain .

- QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., methyl vs. methoxy groups) with inhibitory potency .

Q. What strategies enhance the stability and bioavailability of this compound in drug delivery systems?

- Steric Stabilization : Graft copolymers (e.g., inulin-dodecyl carbamate) reduce aggregation via hydrophobic anchoring and hydrophilic shielding .

- Transdermal Penetration : Co-formulation with ammonium carbamate (26.64% w/w) enhances permeation by disrupting stratum corneum lipids and generating CO2 micropores .

- pH-Sensitive Nanoparticles : Encapsulation in Eudragit® polymers enables triggered release in intestinal environments (pH 6.8–7.4) .

Q. How can oxidative stress and detoxification responses to this compound be assessed in model organisms?

- Caenorhabditis elegans Assays : Chronic exposure (e.g., 1 mM for 48 hours) followed by RNA-seq identifies upregulation of phase I/II detoxification genes (e.g., cyp-35, gst-4) and ABC transporters .

- Biomarker Analysis : Quantify glutathione (GSH) depletion and malondialdehyde (MDA) levels via colorimetric assays to confirm oxidative damage .

Q. What challenges arise in synthesizing enantiomerically pure forms of this carbamate?

- Stereoselective Catalysis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution (lipases) may improve enantiomeric excess (ee) but require optimization for bulky dodecyl groups .

- Chromatographic Separation : Preparative HPLC with chiral columns (e.g., Chiralpak® IA) resolves diastereomers, though baseline separation is challenging due to similar polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.